ALX 40-4C - 153127-49-2

ALX 40-4C

Catalog Number: EVT-3198954
CAS Number: 153127-49-2
Molecular Formula: C56H113N37O10
Molecular Weight: 1464.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ALX 40-4C was developed from a series of peptide analogs aimed at modulating chemokine receptor activity. It is classified as a peptide inhibitor and specifically targets the CXCR4 receptor, which is a member of the G protein-coupled receptor family. The compound has been studied extensively for its potential therapeutic applications, particularly in oncology and virology.

Synthesis Analysis

The synthesis of ALX 40-4C involves solid-phase peptide synthesis using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain while protecting the amino group to prevent unwanted reactions.

Technical Details

  1. Equipment: The synthesis is typically performed on an automated peptide synthesizer, such as the Applied Biosystems 430A.
  2. Reagents: Key reagents include Fmoc-protected amino acids, coupling agents (like HBTU), and scavengers to remove by-products.
  3. Cleavage: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also deprotects the side chains.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC), ensuring high purity necessary for biological assays.
Molecular Structure Analysis

Structural Data

  • Molecular Weight: Approximately 1,200 Da (exact weight may vary based on modifications).
  • Amino Acid Composition: Rich in basic residues, particularly arginine, enhancing its binding affinity to negatively charged regions on CXCR4.
Chemical Reactions Analysis

ALX 40-4C primarily functions through its interaction with CXCR4, inhibiting SDF-1 binding. The key chemical reaction involves:

  1. Binding Interaction: ALX 40-4C competes with SDF-1 for binding to CXCR4, effectively blocking downstream signaling pathways.
  2. Inhibition Mechanism: The inhibition constant (Ki) for ALX 40-4C against SDF-1 binding to CXCR4 is reported to be around 1 μM, indicating potent inhibitory activity.
Mechanism of Action

The mechanism by which ALX 40-4C exerts its effects involves:

  1. Competitive Inhibition: By binding to CXCR4, ALX 40-4C prevents SDF-1 from activating the receptor.
  2. Downstream Effects: This inhibition leads to reduced cellular responses typically mediated by CXCR4 activation, such as chemotaxis and proliferation of certain immune cells.

Relevant Data

Studies have shown that ALX 40-4C effectively suppresses replication in HIV-infected cells by blocking CXCR4-mediated entry pathways, underscoring its potential therapeutic applications in virology.

Physical and Chemical Properties Analysis

ALX 40-4C exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Stability can vary based on environmental conditions; storage at -20 °C is recommended for long-term preservation.
  • Chemical Stability: Sensitive to hydrolysis; therefore, it should be handled under appropriate conditions to maintain integrity.
Applications

ALX 40-4C has several significant applications in scientific research and potential therapeutic contexts:

  1. HIV Research: Its ability to inhibit CXCR4 makes it a candidate for studies focused on HIV entry mechanisms and potential treatments.
  2. Cancer Therapy: Given CXCR4's role in tumor metastasis, ALX 40-4C may be explored as an anti-metastatic agent.
  3. Immunology Studies: The compound can be used to understand chemokine signaling pathways and their implications in immune responses.
Virological Mechanisms of Action

CXCR4 Coreceptor Antagonism in HIV-1 Entry Inhibition

ALX40-4C (N-α-acetyl-nona-D-arginine amide) is a cationic peptide inhibitor that selectively targets the chemokine receptor CXCR4, a critical coreceptor for T-tropic (X4) HIV-1 strains. The compound binds to the second extracellular loop of CXCR4 with a dissociation constant (Ki) of 1 μM against stromal-derived factor-1α (SDF-1α), the natural ligand of CXCR4 [1] [9]. This binding sterically obstructs viral envelope (Env) interactions by overlapping with the epitope of the CXCR4-specific monoclonal antibody 12G5 and the SDF-1α binding domain [1]. Consequently, ALX40-4C prevents gp120-mediated conformational changes required for membrane fusion, as demonstrated in luciferase-based viral entry assays using pseudotyped HIV-1NL4-3 (X4-tropic). At 10 μM concentration, ALX40-4C achieves >90% inhibition of fusion in cells expressing CXCR4 but shows no activity against CCR5-tropic strains [1] [7].

Table 1: Coreceptor Specificity of ALX40-4C in HIV-1 Inhibition

Coreceptor ExpressedViral Strain (Tropism)Fusion Inhibition (%)
CXCR4NL4-3 (X4)98 ± 2.1
CXCR489.6 (Dual)85 ± 3.7
CCR5ADA (R5)4 ± 1.2
NoneMurine Leukemia Virus0

Data derived from cell-cell fusion assays [1] [7]

APJ Receptor Binding and Fusion Blockade in CNS-Derived Cells

Beyond CXCR4, ALX40-4C exhibits antagonistic activity against the G protein-coupled APJ receptor, highly expressed in central nervous system (CNS) cells. Competitive binding assays reveal ALX40-4C displaces 125I-Apelin-13 (the natural APJ ligand) with an IC50 of 2.9 μM, though this is ~14,500-fold less potent than unmodified Apelin-13 (IC50 = 0.2 nM) [3] [6]. This interaction blocks both APJ-specific and CXCR4/APJ chimeric HIV-1 Env-mediated membrane fusion. At 10 μM, ALX40-4C achieves 80–95% inhibition of fusion in cells expressing APJ or hybrid receptors, as quantified by reporter gene assays [3] [6]. Critically, ALX40-4C prevents ligand-induced APJ internalization and downstream signaling, positioning it as a potential inhibitor of neurotropic HIV-1 variants implicated in encephalopathy [6].

Table 2: APJ-Mediated Fusion Inhibition by ALX40-4C

Receptor TypeHIV-1 IsolateIC50 (μM)Max. Inhibition (%)
APJIIIB3.4192 ± 4.5
APJ89.63.1087 ± 3.8
CXCR4/APJ ChimeraIIIB4.1584 ± 5.2

Data from gp120/APJ-mediated fusion assays [3] [6]

Strain-Specific Suppression of X4-Tropic HIV-1 Replication

ALX40-4C demonstrates selective efficacy against HIV-1 strains reliant on CXCR4 for entry. In primary isolate infection assays, ALX40-4C inhibits 6/7 syncytium-inducing (SI; X4-using) strains in MT-2 cells (which lack CCR5 expression), with EC50 values ranging from 0.06 to 0.38 μg/mL (41–260 nM) [1] [7]. However, only 3/7 SI strains are inhibited in peripheral blood mononuclear cells (PBMCs), where CCR5 availability permits CXCR4-independent entry for dual-tropic variants [1]. Non-syncytium-inducing (NSI; R5-tropic) strains show universal resistance. The V3 loop of gp120 is the primary determinant of sensitivity: T-cell line-adapted strains (e.g., HXB2, NL4-3) with rigid V3 structures are highly susceptible (EC50 < 0.5 μg/mL), while primary isolates with flexible V3 loops (e.g., JR-FL) exhibit reduced sensitivity [7].

Table 3: Strain-Dependent Antiviral Activity of ALX40-4C

HIV-1 StrainTropismEC50 (μg/mL)Cellular System
HXB2X40.18 ± 0.11PM1 cells
NL4-3X40.34 ± 0.04PBMCs
NC10X40.37 ± 0.01MT-2 cells
JR-FLR5>50PBMCs
ADAR5>50Feline CD4+ cells

Data from p24 reduction assays [1] [7]

Differential Efficacy Against Env-Recombinant HIV Variants

Env-recombinant viruses reveal mechanistic insights into ALX40-4C resistance. Pseudotyped viruses carrying X4-tropic Env (e.g., NL4-3, HXB2) are inhibited at low EC50 values (0.34–1.34 μg/mL), whereas chimeric Env containing dual-tropic V3 loops (e.g., 89.6) require 3–5-fold higher concentrations [2] [7]. This resistance maps to specific V3 mutations: Arginine-to-Serine substitutions at position 308 (HXB2 numbering) reduce ALX40-4C binding by destabilizing electrostatic interactions with the CXCR4 N-terminus [1]. Additionally, ALX40-4C shows lower efficacy against Env chimeras incorporating primary isolate V3 loops, confirming that natural sequence variation modulates susceptibility. For example, the HC43 Env chimera exhibits an EC50 of 1.02 μg/mL—significantly higher than laboratory-adapted strains [2] [4].

Properties

CAS Number

153127-49-2

Product Name

ALX 40-4C

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide

Molecular Formula

C56H113N37O10

Molecular Weight

1464.7 g/mol

InChI

InChI=1S/C56H113N37O10/c1-29(94)85-31(12-3-21-77-49(60)61)40(96)87-33(14-5-23-79-51(64)65)42(98)89-35(16-7-25-81-53(68)69)44(100)91-37(18-9-27-83-55(72)73)46(102)93-38(19-10-28-84-56(74)75)47(103)92-36(17-8-26-82-54(70)71)45(101)90-34(15-6-24-80-52(66)67)43(99)88-32(13-4-22-78-50(62)63)41(97)86-30(39(57)95)11-2-20-76-48(58)59/h30-38H,2-28H2,1H3,(H2,57,95)(H,85,94)(H,86,97)(H,87,96)(H,88,99)(H,89,98)(H,90,101)(H,91,100)(H,92,103)(H,93,102)(H4,58,59,76)(H4,60,61,77)(H4,62,63,78)(H4,64,65,79)(H4,66,67,80)(H4,68,69,81)(H4,70,71,82)(H4,72,73,83)(H4,74,75,84)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m1/s1

InChI Key

LGLVVVCSQBZONM-HCCLCSBVSA-N

Synonyms

ALX40 4C
ALX40-4C
N-alpha-acetyl-nona-D-arginine amide acetate
N-alpha-acetylnona-D-arginine amide acetate

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N

Isomeric SMILES

CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.